molecular formula C13H20N2O7 B558441 Boc-D-thz-OH CAS No. 63091-82-7

Boc-D-thz-OH

Cat. No. B558441
CAS RN: 63091-82-7
M. Wt: 233,29 g/mole
InChI Key: AHKOXQQXRXTKKD-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-thz-OH, also known as N-Boc-(S)-thiazolidine-4-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for Boc-D-thz-OH is 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 . The SMILES representation is CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O .


Physical And Chemical Properties Analysis

Boc-D-thz-OH is a solid substance . It has a molecular weight of 233.29 and a molecular formula of C9H15NO4S . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Efficient Synthesis of Peptides

  • Efficient Peptide Synthesis : The use of novel acyl isodipeptide units like Boc-Thr(Fmoe-Val)-OH has been shown to enable efficient synthesis of difficult sequence-containing peptides, hinting at the utility of Boc-D-thz-OH in similar applications (Sohma et al., 2006).

Chemical Modification in Peptide Synthesis

  • Chemical Modification : Research on peptides such as Boc-Gly-Sar-MeLeu-OH demonstrates the feasibility of chemically modifying peptide chains, which could include the use of Boc-D-thz-OH in similar contexts (Seebach et al., 1991).

Development of New Hydroxy-Protecting Groups

  • Hydroxy-Protecting Group Development : Boc-D-thz-OH could be used in the development of new hydroxy-protecting groups for amino acids like Serine and Threonine in peptide synthesis, as demonstrated by the creation of cyclohexyl ether groups for these purposes (Nishiyama et al., 2000).

Biological Effects Studies

  • Terahertz (THz) Imaging and Sensing : Boc-D-thz-OH, due to its involvement in peptides, may be relevant in the context of THz imaging and sensing technologies used in medical, military, and security applications (Wilmink & Grundt, 2011).

Synthesis of Complex Peptides and Proteins

  • Complex Peptide and Protein Synthesis : The synthesis of complex peptide sequences, such as Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, demonstrates the potential of Boc-D-thz-OH in the creation of intricate peptide structures (Wenger, 1983).

Enantioselective Synthesis

  • Enantioselective Synthesis : Boc-D-thz-OH could play a role in the enantioselective synthesis of compounds, as illustrated by the use of similar Boc-protected amino acids in creating planar chiral ferrocenes (Shi et al., 2013).

Safety and Hazards

Boc-D-thz-OH is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Boc-D-thz-OH, also known as Boc-1,3-thiazolidine-2-carboxylic acid, is primarily used in the field of proteomics research . It is a precursor in the synthesis of peptides, particularly in the process of oxime ligation . .

Mode of Action

Boc-D-thz-OH is used as a precursor for the introduction of a highly reactive α-oxo aldehyde for further bio-conjugation . This compound can be appended into peptides and then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts . The resulting α-oxo aldehyde can then interact with aminooxyacetyl groups in peptides to form oxime bonds .

Biochemical Pathways

The primary biochemical pathway involving Boc-D-thz-OH is the oxime ligation process. Oxime ligation is a popular method in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic aminooxy partner . Boc-D-thz-OH plays a crucial role in this process by providing the aldehyde group.

Result of Action

The primary result of Boc-D-thz-OH’s action is the formation of oxime bonds in peptides. This is a critical step in the bio-conjugation of molecules, enabling the creation of complex molecular structures for various applications in biochemistry and molecular biology .

Action Environment

The action of Boc-D-thz-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of catalysts can influence the efficiency of the oxime ligation process . For instance, the hydrolysis of Boc-D-thz-OH is facilitated by metal catalysts such as silver or palladium .

properties

IUPAC Name

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350897
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-thz-OH

CAS RN

63091-82-7
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.